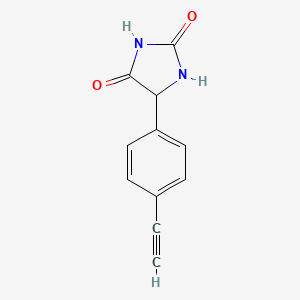
5-(4-Ethynylphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethynylphenyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The structure of this compound consists of an imidazolidine ring substituted with a 4-ethynylphenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of benzil with urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol, and the product is isolated by acidification and recrystallization . Another approach involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes or ketones with urea or thiourea .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethynylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-(4-Ethynylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(4-Ethynylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway. This inhibition can lead to the modulation of cellular processes such as cell proliferation and apoptosis . The compound’s binding to these targets is mediated by specific interactions with conserved residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use as an anticonvulsant and its structural similarity to 5-(4-Ethynylphenyl)imidazolidine-2,4-dione.
5-Ethyl-5-methylimidazolidine-2,4-dione: Another derivative with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse biological interactions. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its specific applications in scientific research and medicine .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
5-(4-ethynylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2/c1-2-7-3-5-8(6-4-7)9-10(14)13-11(15)12-9/h1,3-6,9H,(H2,12,13,14,15) |
Clé InChI |
LMDLPAUGKCNDRG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14884305.png)
![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)


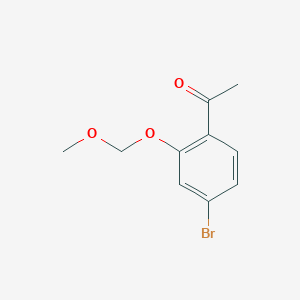
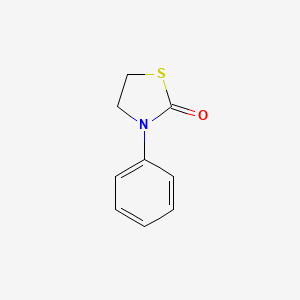
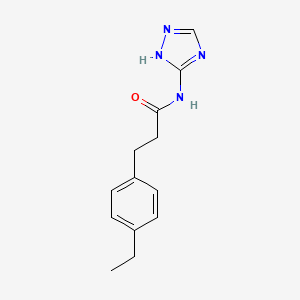
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
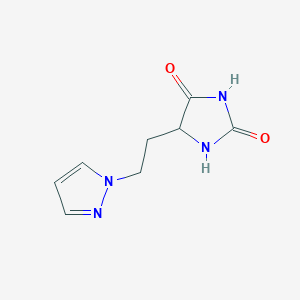
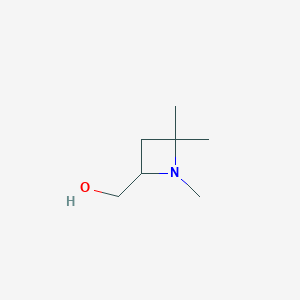
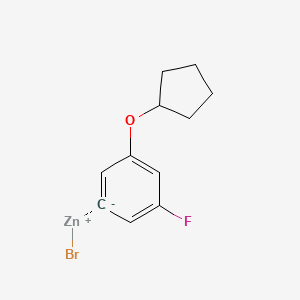
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
